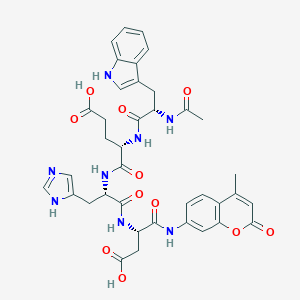

Ac-Trp-Glu-His-Asp-AMC

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ac-Trp-Glu-His-Asp-AMC involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Analyse Chemischer Reaktionen

Primary Enzymatic Cleavage Reaction

Caspase-1 cleaves Ac-Trp-Glu-His-Asp-AMC at the peptide bond between aspartic acid (Asp) and the aminomethylcoumarin (AMC) moiety. This hydrolysis releases free AMC, which fluoresces at excitation 360–400 nm and emission 440–505 nm , enabling quantitative measurement of enzymatic activity .

Catalytic Mechanism and Enzyme-Substrate Interaction

- Active Site Specificity: Caspase-1 recognizes the Trp-Glu-His-Asp (WEHD) sequence through its substrate-binding pocket, favoring this tetrapeptide motif over alternatives like Tyr-Val-Ala-Asp (YVAD) .

- Cysteine Protease Activity: Cleavage occurs via nucleophilic attack by caspase-1’s catalytic cysteine residue (Cys285) on the carbonyl carbon of the Asp-AMC bond, forming a tetrahedral intermediate .

Kinetic Parameters and Assay Conditions

Key parameters for this compound in caspase-1 assays:

Assays typically use 20 mM substrate in DMSO/DMF, with fluorescence monitored in real time .

Substrate-Induced Enzyme Activation

This compound enhances caspase-1 activity through:

- Dimerization: Substrate binding stabilizes caspase-1’s active dimeric form, increasing catalytic efficiency .

- Positive Cooperativity: Binding to one monomer allosterically activates the second monomer, amplifying fluorescence signals .

Comparative Analysis with Related Substrates

| Substrate | Target Enzyme | Sequence | Emission (nm) | Selectivity |

|---|---|---|---|---|

| Ac-WEHD-AMC | Caspase-1 | WEHD | 440–505 | High for caspase-1 |

| Ac-DEVD-AMC | Caspase-3 | DEVD | 440–460 | Apoptosis studies |

| Ac-YVAD-AMC | Caspase-1 | YVAD | 440–505 | Lower specificity |

| Ac-WEHD-Aldehyde | Caspase-1 | WEHD | N/A | Inhibitor (Ki = 56 pM) |

Wissenschaftliche Forschungsanwendungen

2.1. Apoptosis and Inflammation Studies

Caspase-1 plays a crucial role in the inflammatory response and apoptosis. Ac-WEHD-AMC is extensively used to investigate these processes:

- Caspase Activity Measurement : The substrate allows for the quantification of caspase-1 activity in various biological samples, providing insights into apoptotic pathways and inflammatory responses in diseases such as cancer and autoimmune disorders .

- Disease Mechanism Exploration : Researchers utilize Ac-WEHD-AMC to elucidate the mechanisms underlying diseases associated with dysregulated apoptosis and inflammation, including neurodegenerative diseases and chronic inflammatory conditions .

2.2. Drug Discovery and Development

Ac-WEHD-AMC serves as a critical tool in drug discovery:

- Screening Inhibitors : The substrate is employed in high-throughput screening assays to identify potential inhibitors of caspase-1, which may lead to therapeutic agents for conditions like rheumatoid arthritis and sepsis .

- Evaluating Therapeutic Efficacy : By measuring changes in caspase-1 activity in response to drug treatment, researchers can assess the efficacy of new compounds aimed at modulating inflammatory responses .

Data Tables

4.1. Caspase-1 Activity in Disease Models

A study demonstrated the use of Ac-WEHD-AMC in murine models to assess caspase-1 activity during acute inflammation induced by lipopolysaccharide (LPS). The results indicated a significant increase in caspase-1 activity correlating with elevated inflammatory markers, underscoring its potential as a biomarker for inflammation .

4.2. Inhibitor Screening

In a high-throughput screening campaign, researchers employed Ac-WEHD-AMC to evaluate libraries of small molecules for their ability to inhibit caspase-1. Several promising candidates were identified that showed significant reductions in enzyme activity, paving the way for further development into therapeutic agents .

Wirkmechanismus

Ac-Trp-Glu-His-Asp-AMC exerts its effects by serving as a substrate for caspase-1. Upon recognition and binding by caspase-1, the amide bond between the aspartic acid residue and the 7-amido-4-methylcoumarin moiety is cleaved. This cleavage releases free fluorescent 7-amino-4-methylcoumarin (AMC), which can be quantified by measuring its fluorescence. The fluorescence intensity is directly proportional to the activity of caspase-1, allowing researchers to monitor enzyme activity in real-time .

Vergleich Mit ähnlichen Verbindungen

Ac-Tyr-Val-Ala-Asp-AMC: Another fluorogenic substrate for caspase-1, but less efficiently cleaved compared to Ac-Trp-Glu-His-Asp-AMC.

Ac-Asp-Glu-Val-Asp-AMC: A substrate for caspase-3, used in apoptosis studies.

Uniqueness: this compound is unique due to its high specificity and efficiency as a substrate for caspase-1. It is cleaved 50-fold more efficiently than Ac-Tyr-Val-Ala-Asp-AMC, making it a preferred choice for studying caspase-1 activity .

Biologische Aktivität

Ac-Trp-Glu-His-Asp-AMC, commonly referred to as WEHD-AMC, is a synthetic peptide that serves as a fluorogenic substrate specifically for the enzyme caspase-1 . This compound is significant in biological research due to its role in studying apoptosis and inflammatory processes, particularly through its interaction with caspase-1, which is crucial for the activation of pro-inflammatory cytokines.

Overview of Caspase-1 and Its Role

Caspase-1 is a cysteine protease that plays a vital role in the inflammatory response by converting inactive precursors of cytokines, such as interleukin-1 beta (IL-1β), into their active forms. The activation of IL-1β is essential for mediating various immune responses and inflammation. The cleavage of this compound by caspase-1 releases the fluorescent molecule aminomethylcoumarin (AMC), which can be quantified using fluorometric methods. This reaction is pivotal for understanding various pathological conditions, including neurodegenerative diseases and inflammatory disorders.

The specific mechanism by which this compound operates can be summarized as follows:

- Recognition : Caspase-1 recognizes the specific sequence Trp-Glu-His-Asp within the substrate.

- Cleavage : The enzyme cleaves the peptide bond between Asp and AMC.

- Fluorescence Release : This cleavage results in the release of AMC, which emits fluorescence when excited at approximately 400 nm and emits at around 505 nm.

This process allows researchers to measure caspase-1 activity quantitatively, providing insights into its role in various biological processes.

Applications in Scientific Research

This compound has diverse applications across several fields:

- Biochemistry : Used extensively to study the activity of caspase-1 and related cysteine proteases.

- Cell Biology : Employed in assays to monitor apoptosis and inflammatory responses in cell cultures.

- Medicine : Utilized in drug discovery to screen for inhibitors of caspase-1, which may have therapeutic potential in treating inflammatory diseases.

- Industry : Applied in developing diagnostic kits and research tools for studying protease activity.

Comparative Analysis with Other Compounds

This compound can be compared with other fluorogenic substrates used for different caspases:

| Compound Name | Target Caspase | Unique Features |

|---|---|---|

| Ac-DEVD-AMC | Caspase-3 | Widely used for apoptosis studies |

| Ac-YVAD-AMC | Caspase-1 | Specific for inflammatory pathways |

| Ac-WEHD-AMC | Caspase-4 | Targets specific inflammatory responses |

| Ac-Trp-Glu-His-Asp-Aldehyde | Caspase-1 | Potent selective inhibitor |

Research Findings

Recent studies have highlighted the significance of this compound in various experimental settings:

- Inflammatory Response Studies : Research has shown that measuring caspase-1 activity using this substrate can elucidate mechanisms underlying diseases characterized by excessive inflammation, such as rheumatoid arthritis and multiple sclerosis.

- Neurodegenerative Disease Models : In models of neurodegeneration, this compound has been utilized to assess the role of caspases in neuronal death and inflammation, providing insights into potential therapeutic targets.

- Drug Development : The substrate has been instrumental in screening compounds that inhibit caspase-1 activity, offering potential pathways for developing anti-inflammatory drugs.

Case Study 1: Inhibition of Caspase-1 Activity

In a study examining the effects of a novel compound on inflammatory pathways, researchers utilized this compound to measure caspase-1 activity before and after treatment. The results demonstrated a significant reduction in fluorescence intensity post-treatment, indicating effective inhibition of caspase-1.

Case Study 2: Role in Neuroinflammation

Another investigation focused on neuroinflammatory processes associated with Alzheimer’s disease. Researchers employed this compound to quantify caspase-1 activity in brain tissue samples from affected individuals, revealing elevated levels correlating with disease severity.

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40N8O11/c1-19-11-34(52)57-31-14-22(7-8-24(19)31)43-36(54)30(15-33(50)51)46-38(56)29(13-23-17-39-18-41-23)45-35(53)27(9-10-32(48)49)44-37(55)28(42-20(2)47)12-21-16-40-26-6-4-3-5-25(21)26/h3-8,11,14,16-18,27-30,40H,9-10,12-13,15H2,1-2H3,(H,39,41)(H,42,47)(H,43,54)(H,44,55)(H,45,53)(H,46,56)(H,48,49)(H,50,51)/t27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONBZTYCHSGHGG-KRCBVYEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40N8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.